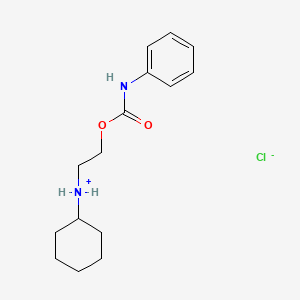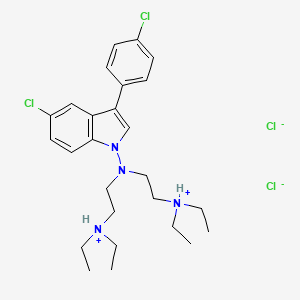
Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the indole core, followed by the introduction of the diethylamino and chloro groups. Common reagents used in the synthesis include indole, diethylamine, and chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions often involve the use of organic solvents like dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are crucial for scaling up the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-alkylamines. Substitution reactions can lead to a variety of substituted indole derivatives with different functional groups.
Applications De Recherche Scientifique
Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways involved in diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.
3,3’-Diindolylmethane: A derivative of indole-3-carbinol, also known for its anticancer and anti-inflammatory activities.
1,1-Bis(3’-indolyl)-1-(3,5-disubstitutedphenyl)methane: A synthetic indole derivative with potent anticancer activity.
Uniqueness
Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
57665-49-3 |
|---|---|
Formule moléculaire |
C26H38Cl4N4 |
Poids moléculaire |
548.4 g/mol |
Nom IUPAC |
2-[[5-chloro-3-(4-chlorophenyl)indol-1-yl]-[2-(diethylazaniumyl)ethyl]amino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C26H36Cl2N4.2ClH/c1-5-29(6-2)15-17-31(18-16-30(7-3)8-4)32-20-25(21-9-11-22(27)12-10-21)24-19-23(28)13-14-26(24)32;;/h9-14,19-20H,5-8,15-18H2,1-4H3;2*1H |
Clé InChI |
OYSZKGKIXXHRJD-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCN(CC[NH+](CC)CC)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


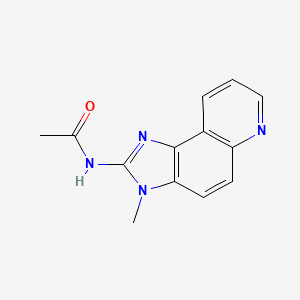

![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
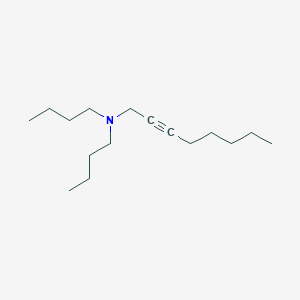
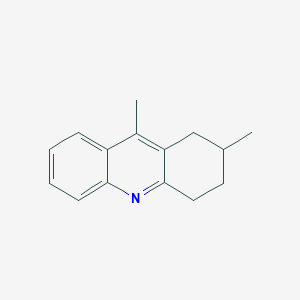
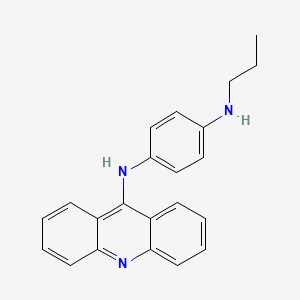

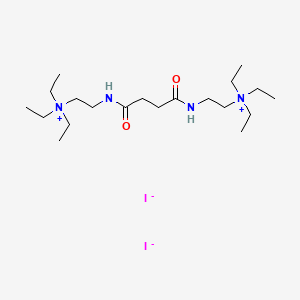
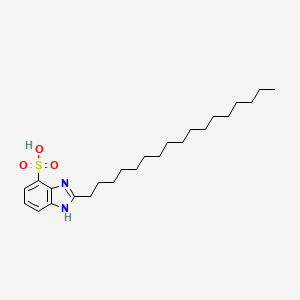
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
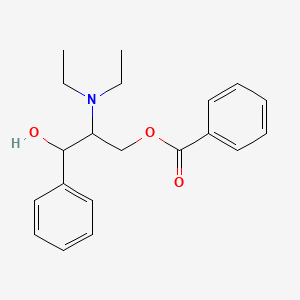
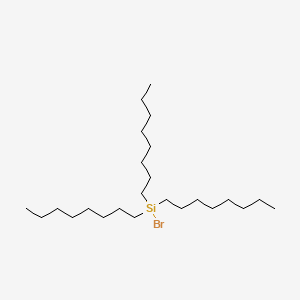
![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)
